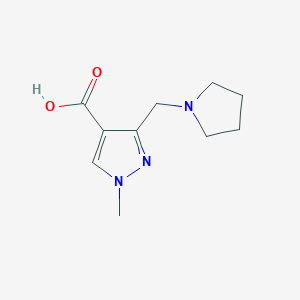

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1975118-86-5

Cat. No.: VC7180931

Molecular Formula: C10H15N3O2

Molecular Weight: 209.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1975118-86-5 |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.249 |

| IUPAC Name | 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c1-12-6-8(10(14)15)9(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |

| Standard InChI Key | UAFQHPQGLONPLK-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)CN2CCCC2)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, reflects its pyrazole backbone with three key substituents:

-

Methyl group at the 1-position, which influences steric and electronic properties.

-

Pyrrolidin-1-ylmethyl group at the 3-position, introducing a nitrogen-containing bicyclic structure that enhances solubility and bioavailability.

-

Carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation.

Table 1: Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | |

| Molecular weight | 231.28 g/mol |

| Hydrogen bond donors | 2 (carboxylic acid, pyrrolidine N-H) |

| Hydrogen bond acceptors | 4 (carboxylic acid O, pyrazole N) |

The pyrrolidine ring contributes to conformational flexibility, while the carboxylic acid group enhances reactivity in coupling reactions .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via modular approaches:

-

Pyrazole ring formation using Claisen condensation or cyclization reactions.

-

Functionalization at the 3-position with a pyrrolidinylmethyl group via alkylation or reductive amination.

-

Carboxylic acid introduction through hydrolysis of ester precursors.

Ring-Closure Strategies

Patent WO2014120397A1 describes a two-phase system for pyrazole synthesis using weak bases (e.g., NaCO) to minimize saponification of ester intermediates . Adapting this method, methylhydrazine could react with a diketone precursor (e.g., alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate) under mild conditions to form the pyrazole core.

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Moderate due to the carboxylic acid group (pKa ≈ 4–5) and basic pyrrolidine (pKa ≈ 10–11), enabling zwitterionic formation at physiological pH.

-

Thermal stability: Pyrazole derivatives typically decompose above 200°C, as seen in analogs like 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (melting point: 215–216°C) .

Table 2: Estimated Physicochemical Data

Pharmacological and Industrial Applications

Biological Activity

While no direct studies exist, the compound’s structure suggests potential as:

-

Kinase inhibitor scaffold: Pyrazole-carboxylic acids are prevalent in drugs targeting ATP-binding pockets (e.g., JAK/STAT inhibitors).

-

Antimicrobial agent: Pyrrolidine groups enhance membrane permeability, as seen in fluoroquinolone antibiotics .

Material Science Applications

-

Coordination chemistry: The carboxylic acid and pyrrolidine groups enable metal chelation, useful in catalysis or polymer synthesis.

-

Pharmaceutical intermediates: High-purity forms (99.9%) are achievable via recrystallization, akin to American Elements’ protocols .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Ensuring the pyrrolidinylmethyl group attaches at the 3-position requires optimized reaction conditions (e.g., protecting group strategies).

-

Scale-up limitations: Patent WO2014120397A1 highlights waste reduction via CO-driven acidification , but adapting this to pyrrolidine chemistry demands further study.

Research Priorities

-

Crystallography studies to confirm stereochemistry.

-

In vitro screening for bioactivity against disease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume